2-Iodo-1-isopropyl-4-nitrobenzene
CAS No.: 1100053-97-1
Cat. No.: VC20365448
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1100053-97-1 |
---|---|
Molecular Formula | C9H10INO2 |
Molecular Weight | 291.09 g/mol |
IUPAC Name | 2-iodo-4-nitro-1-propan-2-ylbenzene |
Standard InChI | InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |
Standard InChI Key | JFOQZXKNSMZHNE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])I |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The benzene core of 2-iodo-1-isopropyl-4-nitrobenzene features three substituents:
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Iodo group at position 2, enabling participation in Ullmann and Suzuki-Miyaura couplings.
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Isopropyl group at position 1, providing steric bulk and moderate electron-donating effects.
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Nitro group at position 4, directing electrophilic substitution reactions to specific ring positions.
The spatial arrangement of these groups influences intermolecular interactions, as evidenced by X-ray crystallography data from analogous brominated derivatives .
Spectroscopic Properties
Key spectroscopic signatures include:
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NMR: Aromatic protons resonate between 7.5–8.5 ppm, with splitting patterns reflecting the substituents’ electronic effects. The isopropyl group’s methyl protons appear as a septet near 1.2–1.5 ppm.
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IR Spectroscopy: Stretching vibrations for the nitro group (1520 cm) and C-I bonds (550 cm) dominate the spectrum.
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 291.09 g/mol | |
Boiling Point | Not reported | |
Solubility | Insoluble in water; soluble in DMF |
Synthesis Strategies
Direct Iodination of Nitroarenes
The most common route involves electrophilic iodination of 1-isopropyl-4-nitrobenzene using iodine monochloride () or with oxidizing agents like . This method achieves moderate yields (60–75%) but requires strict temperature control (4–25°C) to minimize byproducts.
Example Protocol:
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Dissolve 1-isopropyl-4-nitrobenzene in dichloromethane.
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Add (1.1 equiv) dropwise at 4°C.
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Stir for 12 hours, then quench with aqueous .
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Purify via column chromatography (hexane/ethyl acetate).
Halogen Exchange Reactions
Bromo-to-iodo substitution using in acetone (Finkelstein reaction) offers an alternative pathway, particularly for lab-scale synthesis :
This method is less efficient for nitroarenes due to competing side reactions but may yield 50–60% product under optimized conditions .
Reactivity and Catalytic Applications
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids is a hallmark reaction, enabling biaryl synthesis. Key parameters include:
Condition | Optimal Value | Yield (%) | Source |
---|---|---|---|
Catalyst | Pd/C (0.1 mol%) | 96 | |
Base | 95 | ||
Solvent | Water | 90–98 | |
Temperature | 50–90°C | 85–98 |
Mechanistic Insights:
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Oxidative addition of Pd(0) to the C-I bond.
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Transmetallation with boronic acid.
Nitro Group Reduction
Catalytic hydrogenation (, Pd/C) converts the nitro group to an amine, a step critical in pharmaceutical intermediates. Competing dehalogenation is mitigated by using low hydrogen pressures (1–2 atm).
Industrial and Pharmaceutical Relevance
Antibiotic Development
The nitro group’s bioisosteric properties make 2-iodo-1-isopropyl-4-nitrobenzene a precursor in quinolone antibiotics. Structural analogs exhibit activity against Mycobacterium tuberculosis and Staphylococcus aureus .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances iodine capture efficiency, with adsorption capacities exceeding 300 mg/g in recent trials.
Hazard | Precautionary Measure |
---|---|
Skin irritation (H315) | Wear nitrile gloves |
Eye damage (H319) | Use safety goggles |
Respiratory irritation (H335) | Work in fume hood |
Disposal Guidelines
Incinerate at >800°C with alkaline scrubbers to neutralize and emissions.
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